molecular formula C16H14N2O3 B2970205 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile CAS No. 303146-69-2

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile

Cat. No.: B2970205
CAS No.: 303146-69-2
M. Wt: 282.299
InChI Key: LSGZCNRFDORMEA-UHFFFAOYSA-N
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Description

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile is an organic compound with a complex structure that includes acetyl, methoxyphenoxy, and nicotinonitrile groups

Scientific Research Applications

Synthesis and Catalysis

Studies on related compounds involve innovative synthetic routes and catalytic applications. For example, the synthesis of pyranopyrazoles using isonicotinic acid demonstrates a green, simple, and efficient method for preparing complex organic structures that could be related to or inspire the synthesis of "5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile" (Zolfigol et al., 2013). This research indicates the potential for using similar catalytic strategies in synthesizing complex nitriles.

Antiprotozoal and Antimicrobial Applications

Some studies focus on the development of compounds with antiprotozoal and antimicrobial activities. A notable example is the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, indicating the potential pharmacological applications of related nitrile compounds (Ismail et al., 2004).

Antioxidant Activity

The exploration of phenolic derivatives for their antioxidant activities provides insights into the potential applications of related compounds in preventing oxidative stress and related diseases. Research on the antioxidant activity of bromophenols from marine red algae suggests that similar structural features in "this compound" might confer antioxidant properties (Li et al., 2011).

Analytical Chemistry Applications

The determination of hydroxylated benzophenone UV absorbers in environmental water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry highlights the analytical applications of related compounds in environmental monitoring and safety assessment (Negreira et al., 2009).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the methoxyphenoxy intermediate: This involves the reaction of a methoxyphenol with an appropriate halide under basic conditions to form the methoxyphenoxy group.

    Nicotinonitrile formation: The nicotinonitrile moiety is introduced through a nucleophilic substitution reaction, where a suitable nitrile is reacted with a halogenated precursor.

    Acetylation: The final step involves the acetylation of the intermediate compound to introduce the acetyl group, typically using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-(2-methoxyphenoxy)-6-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • **Ox

Properties

IUPAC Name

5-acetyl-2-(2-methoxyphenoxy)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10-13(11(2)19)8-12(9-17)16(18-10)21-15-7-5-4-6-14(15)20-3/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGZCNRFDORMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC2=CC=CC=C2OC)C#N)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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